molecular formula C17H21NO4 B2947624 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate CAS No. 298209-94-6

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B2947624
CAS No.: 298209-94-6
M. Wt: 303.358
InChI Key: KZBYOKMQBXTJRR-UHFFFAOYSA-N
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Description

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the isoquinoline core, along with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl 3-methyl isoquinoline-2,3(1H)-dicarboxylate
  • 2-tert-Butyl 3-propyl isoquinoline-2,3(1H)-dicarboxylate
  • 2-tert-Butyl 3-isopropyl isoquinoline-2,3(1H)-dicarboxylate

Uniqueness

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is unique due to the specific combination of tert-butyl and ethyl groups attached to the isoquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYOKMQBXTJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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